Hexamethylphosphorous triamide
CAS No.: 1608-26-0
Cat. No.: VC21143200
Molecular Formula: C6H18N3P
Molecular Weight: 163.2 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1608-26-0 |
---|---|
Molecular Formula | C6H18N3P |
Molecular Weight | 163.2 g/mol |
IUPAC Name | N-[bis(dimethylamino)phosphanyl]-N-methylmethanamine |
Standard InChI | InChI=1S/C6H18N3P/c1-7(2)10(8(3)4)9(5)6/h1-6H3 |
Standard InChI Key | XVDBWWRIXBMVJV-UHFFFAOYSA-N |
SMILES | CN(C)P(N(C)C)N(C)C |
Canonical SMILES | CN(C)P(N(C)C)N(C)C |
Physical and Chemical Properties
Hexamethylphosphorous triamide, with the chemical formula C₆H₁₈N₃P, is a colorless to slightly yellow viscous liquid at room temperature. It features a phosphorus atom bonded to three dimethylamino groups in a tetrahedral geometry, giving it distinctive chemical characteristics and reactivity profiles. This compound is also known by alternative names such as tris(dimethylamino)phosphine and HMPT, though full chemical names are preferred in scientific literature.
The tetrahedral structure around the phosphorus atom contributes to the compound's ability to effectively solvate cations, making it particularly valuable in reactions involving organometallic compounds. Its electron-donating capacity through nitrogen atoms facilitates complex formation with various transition metals, enhancing its utility in catalytic processes.
Physical Properties
Table 1 presents the key physical properties of hexamethylphosphorous triamide:
Property | Value |
---|---|
CAS Number | 1608-26-0 |
Molecular Formula | C₆H₁₈N₃P |
Molecular Weight | 163.2 g/mol |
Physical State (20°C) | Colorless to slightly yellow liquid |
Melting Point | -44°C |
Boiling Point | 48-50°C at 12 mmHg |
Density | 0.898 g/mL at 25°C |
Flash Point | 73°F |
Water Solubility | Reacts with water |
Sensitivity | Moisture sensitive |
The compound exhibits a relatively low melting point and boiling point compared to other phosphorus-containing organic compounds, indicating weaker intermolecular forces. Its density is slightly less than water, and it possesses a low flash point, indicating high flammability .
Chemical Reactivity
Hexamethylphosphorous triamide demonstrates significant reactivity that makes it valuable in organic synthesis:
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It is highly sensitive to moisture and air, requiring storage under inert atmosphere conditions.
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It reacts readily with oxidizing agents, presenting both safety concerns and synthetic opportunities.
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The compound exhibits strong nucleophilic character at the phosphorus center.
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It forms stable complexes with various transition metals due to its electron-donating ability through the nitrogen atoms.
These reactivity characteristics must be carefully managed during handling and application, as they contribute to both the compound's utility and its hazardous nature .
Applications in Organic Chemistry
Hexamethylphosphorous triamide serves as a versatile reagent in numerous organic transformations, demonstrating utility across multiple reaction types and synthetic contexts.
Synthetic Applications
The compound finds diverse applications in synthetic organic chemistry:
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It serves as a powerful solvent for organometallic compounds, facilitating reactions that might otherwise be challenging in conventional solvents.
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When combined with carbon tetrachloride, it enables the conversion of hydroxyl groups to corresponding chlorides, providing an alternative to more hazardous chlorinating agents.
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It functions effectively in hydroxyl group activation processes, enhancing reactivity in various substitution and elimination reactions.
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The compound catalyzes dehydration reactions, allowing for the formation of alkenes and other unsaturated systems.
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It participates in Suzuki coupling reactions, enabling carbon-carbon bond formation in complex molecule synthesis .
Catalytic Applications
Table 2 summarizes the catalytic applications of hexamethylphosphorous triamide:
Reaction Type | Role | Application |
---|---|---|
Reductions | Ligand | Facilitation of selective reduction processes |
Suzuki-Miyaura Coupling | Ligand | Carbon-carbon bond formation |
Wittig Reaction | Ligand | Olefination processes |
The compound's ability to act as a ligand in these catalytic processes stems from its electron-donating capacity through the nitrogen atoms, allowing it to stabilize transition metals in various oxidation states during catalytic cycles .
Precursor Applications
Hexamethylphosphorous triamide serves as a starting material for the synthesis of various phosphorus-containing molecules, extending its utility beyond direct application in organic transformations. This versatility makes it a valuable building block in the preparation of specialized phosphorus reagents and compounds with applications in materials science, pharmaceutical development, and other advanced fields.
Chemical Interactions and Reactivity Studies
Research indicates that hexamethylphosphorous triamide interacts favorably with various metal ions and organic substrates. Its ability to stabilize reactive intermediates has been demonstrated in studies involving vanadium-carbon bonds, where it prevents dimerization processes that would otherwise limit reaction efficiency.
Unlike hexamethylphosphoric triamide (HMPA) which forms stable coupling products with ketyl radicals as demonstrated in photoreduction studies with aromatic carbonyl compounds, hexamethylphosphorous triamide exhibits distinct reactivity patterns owing to its different electronic structure . The absence of the P=O bond significantly alters its behavior in radical chemistry and photoredox processes.
Industrial and Research Applications
Hexamethylphosphorous triamide finds significant applications in both industrial processes and academic research settings, though its use may be limited by safety considerations in some contexts.
In industry, it serves as a reagent for specialized transformations, particularly in the synthesis of fine chemicals and pharmaceutical intermediates. Its ability to facilitate challenging transformations often justifies its use despite safety concerns, though alternatives are increasingly sought for large-scale applications.
In research settings, the compound continues to find utility in method development, catalysis studies, and the preparation of novel materials. Its unique reactivity profile makes it valuable in pushing the boundaries of synthetic organic chemistry, though researchers must balance these benefits against safety considerations .
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